molecular formula C24H26NO5P B12338902 (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triol

(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B12338902
M. Wt: 439.4 g/mol
InChI Key: OLQMHXVVWOYMOW-GNADVCDUSA-N
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Description

(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound with a unique structure It features a tetrahydropyran ring substituted with hydroxymethyl and triphenylphosphoranylideneamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps. One common approach is to start with a suitable tetrahydropyran derivative and introduce the hydroxymethyl group through a hydroxymethylation reaction. The triphenylphosphoranylideneamino group can be introduced via a Wittig reaction, where a phosphonium salt reacts with an aldehyde or ketone to form the desired ylide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. specific industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The triphenylphosphoranylideneamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the triphenylphosphoranylideneamino group can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-amino-tetrahydro-2H-pyran-3,4,5-triol
  • (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(triphenylphosphoranylidene)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

The presence of the triphenylphosphoranylideneamino group in (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triol distinguishes it from similar compounds. This group imparts unique chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H26NO5P

Molecular Weight

439.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(triphenyl-λ5-phosphanylidene)amino]oxane-3,4,5-triol

InChI

InChI=1S/C24H26NO5P/c26-16-20-21(27)22(28)23(29)24(30-20)25-31(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23-,24-/m1/s1

InChI Key

OLQMHXVVWOYMOW-GNADVCDUSA-N

Isomeric SMILES

C1=CC=C(C=C1)P(=N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(=NC2C(C(C(C(O2)CO)O)O)O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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